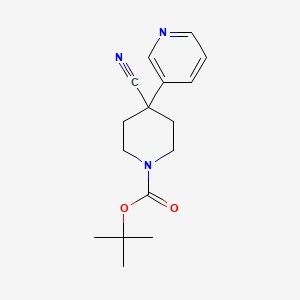

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate

Vue d'ensemble

Description

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyano group and a pyridinyl group attached to a piperidine ring, which is further substituted with a tert-butyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate typically involves the reaction of 4-cyano-4-(pyridin-3-yl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or tetrahydrofuran and temperatures ranging from -78°C to room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction can produce an amine derivative .

Applications De Recherche Scientifique

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and pyridinyl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can influence various biological pathways, leading to changes in cellular processes and physiological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate include:

- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(2-chloro-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxylate

- tert-Butyl 4-(3-cyano-2-(4-phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperidine-1-carboxylate .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a cyano group and a pyridinyl group allows for versatile reactivity and potential interactions with a wide range of molecular targets .

Activité Biologique

tert-Butyl 4-cyano-4-(pyridin-3-yl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

This compound is characterized by the presence of a cyano group , a pyridinyl group , and a tert-butyl ester attached to a piperidine ring. The synthesis typically involves the reaction of 4-cyano-4-(pyridin-3-yl)piperidine with tert-butyl chloroformate in the presence of a base like triethylamine, often using dichloromethane as a solvent.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano and pyridinyl groups enhance its reactivity, allowing it to modulate enzyme activities and receptor functions, which may lead to alterations in cellular processes and physiological responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activities. For example, compounds with similar piperidine structures have been shown to inhibit cancer cell growth by interfering with tubulin polymerization, which is crucial for cell division. The IC50 values for related compounds ranged from 25 to 440 nM against various cancer cell lines, suggesting that this compound may also possess significant antiproliferative effects .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes. Preliminary studies suggest that it may inhibit certain kinases and proteases involved in cancer progression and metastasis. The presence of the cyano group is believed to play a critical role in enhancing the binding affinity to these targets.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 4-cyano-4-(pyridin-2-YL)piperidine-1-carboxylate | C15H20N2O2 | Different pyridinyl substitution |

| Tert-butyl 4-cyano-piperidine | C12H16N2O2 | Lacks pyridinyl functionality |

| Tert-butyl 4-(cyano(pyridin-3-YL)methylene)piperidine | C16H20N2O2 | Contains a methylene bridge |

This table illustrates how the structural variations impact the biological activity, particularly in terms of reactivity and target interaction.

Case Studies

Case Study 1: Antitumor Activity Assessment

A study evaluated the anticancer effects of similar piperidine derivatives on human cervix carcinoma (HeLa) cells. The results indicated that compounds with a piperidine scaffold exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of this compound with histamine receptors. It was found that certain derivatives significantly affected neurotransmitter systems in animal models, suggesting potential applications in treating neurological disorders alongside cancer therapies .

Propriétés

IUPAC Name |

tert-butyl 4-cyano-4-pyridin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-15(2,3)21-14(20)19-9-6-16(12-17,7-10-19)13-5-4-8-18-11-13/h4-5,8,11H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNWDFSSIBIHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.